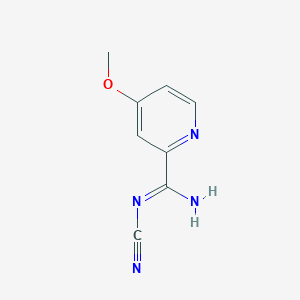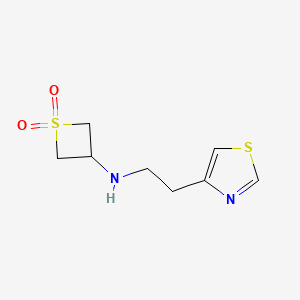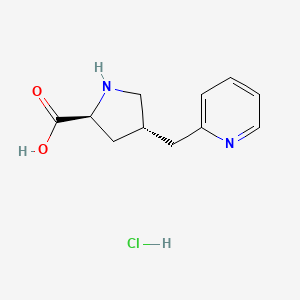
N-Cyano-4-methoxypicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-4-methoxypicolinimidamide can be achieved through various methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-4-methoxypicolinimidamide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is used as a ligand in nickel-catalyzed cross-coupling reactions with diverse basic nitrogen heterocycles and primary and secondary alkyl halides.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in various condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nickel Catalysts: Used in cross-coupling reactions.
Alkyl Cyanoacetates: Used in the synthesis of cyanoacetamide derivatives.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically heterocyclic compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
N-Cyano-4-methoxypicolinimidamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Cyano-4-methoxypicolinimidamide involves its role as a ligand in nickel-catalyzed cross-coupling reactions. The compound coordinates with nickel to form a complex that facilitates the coupling of nitrogen heterocycles with alkyl halides . This process involves the activation of the nickel catalyst and the formation of a reactive intermediate that undergoes the coupling reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyano-4-methoxypyridine: Similar in structure but lacks the amidine group.
N-Cyano-4-methoxybenzamide: Similar in structure but has a benzene ring instead of a pyridine ring.
Uniqueness
N-Cyano-4-methoxypicolinimidamide is unique due to its specific structure, which includes both a cyano group and a methoxy group on a pyridine ring. This unique structure allows it to act as an effective ligand in nickel-catalyzed cross-coupling reactions, enabling the synthesis of diverse heterocyclic compounds .
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
N'-cyano-4-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c1-13-6-2-3-11-7(4-6)8(10)12-5-9/h2-4H,1H3,(H2,10,12) |
InChI-Schlüssel |
LEWHOCRDELQPCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)C(=NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)

![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)



![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)
![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
